molecular formula C11H19NO3 B2844320 Ethyl 8-isocyanatooctanoate CAS No. 78241-55-1

Ethyl 8-isocyanatooctanoate

Cat. No.: B2844320
CAS No.: 78241-55-1
M. Wt: 213.277
InChI Key: FJPUMAGPRSTRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-isocyanatooctanoate: is a chemical compound with the molecular formula C₁₁H₁₉NO₃ . . This compound is primarily used in scientific research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8-isocyanatooctanoate can be synthesized from phosgene and ethyl ester-8-amino-octanoic acid, hydrochloride (1:1) . The reaction involves the formation of an isocyanate group through the reaction of the amino group with phosgene under controlled conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-isocyanatooctanoate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from the reaction with water.

Scientific Research Applications

Ethyl 8-isocyanatooctanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.

    Biology: Utilized in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Employed in the production of polymers and coatings due to its reactivity with various functional groups

Mechanism of Action

The mechanism of action of ethyl 8-isocyanatooctanoate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable derivatives. The molecular targets include amines, alcohols, and other compounds with active hydrogen atoms. The pathways involved in its reactivity are primarily based on nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Ethyl 8-isocyanatooctanoate can be compared with other isocyanate compounds such as:

    Methyl isocyanate: Known for its high reactivity and use in the production of pesticides.

    Phenyl isocyanate:

    Hexamethylene diisocyanate: Commonly used in the production of polyurethane foams and coatings.

Uniqueness: this compound is unique due to its specific structure, which combines an isocyanate group with an ethyl ester and an octanoate chain. This combination provides distinct reactivity and properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 8-isocyanatooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-11(14)8-6-4-3-5-7-9-12-10-13/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPUMAGPRSTRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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